molecular formula C17H25N3O4S2 B033300 Alanycarb CAS No. 83130-01-2

Alanycarb

Cat. No. B033300
CAS RN: 83130-01-2
M. Wt: 399.5 g/mol
InChI Key: GMAUQNJOSOMMHI-JXAWBTAJSA-N
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Description

Alanycarb is a subject of scientific interest due to its unique chemical structure and potential applications. While the direct studies on Alanycarb are limited, insights can be drawn from related compounds such as alane (AlH3) and alanates, which share similar alanine-based structures or synthesis methods. These compounds are studied for their hydrogen storage capabilities, synthesis processes, and structural characterizations, providing a foundation to understand Alanycarb's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of alanine-based compounds, including alane, often involves mechanochemical processes. For instance, alane can be synthesized through a reaction between lithium alanate (LiAlH4) and aluminum chloride (AlCl3), facilitated by mechanochemical methods such as ball milling at room temperature or cryogenic milling. This process results in alane nanoparticles, which are of interest due to their potential applications in hydrogen storage (Paskevicius, Sheppard, & Buckley, 2009).

Molecular Structure Analysis

The molecular structure of alanine derivatives can be complex. For example, the structure of cyclo(-2-Ala)2 3, a macrocycle containing two alanine subunits, exhibits multiple conformations in solution, highlighting the versatility and complex structural dynamics of alanine-based compounds (Brandmeier & Feigel, 1989).

Chemical Reactions and Properties

Alanine-based compounds engage in various chemical reactions, reflecting their reactivity and potential for diverse applications. The reaction mechanism of alanine racemase, for example, provides insight into the enzymatic processes involving alanine, showcasing the detailed chemical interactions at play (Watanabe et al., 2002).

Physical Properties Analysis

The physical properties of alanine-based compounds, such as alane, are influenced by their synthesis conditions. The structural phases of alane and their stability, dependent on milling conditions, highlight the significance of physical synthesis parameters in determining the final properties of the compound (Paskevicius, Sheppard, & Buckley, 2009).

Chemical Properties Analysis

The chemical properties of alanine-based compounds can vary significantly. For instance, the study on mechanochemical synthesis of alane from LiH and AlCl3 demonstrates the complex reaction pathways and chemical transformations involved, providing insights into the reactivity and chemical behavior of these compounds (Hlova et al., 2014).

Scientific Research Applications

  • Neuropharmacology : Alanycarb is used to study the interaction of neuropeptide Y and its nonpeptide antagonist, BIBP 3226, with the human Y1 receptor. This research has implications for understanding receptor-ligand interactions in the human brain (Sautel et al., 1996).

  • Protein Folding and Disease : It plays a role in the study of protein folding and stability, particularly in understanding protein misfolding and diseases like the effects of mutations on p53 (Fersht & Daggett, 2007).

  • Complex Systems Analysis : Alanycarb is utilized in research methodologies that involve breaking down complex systems into simpler parts to understand linear and deterministic concepts (Mazzocchi, 2008).

  • Drug Delivery to the Brain : Research involving alanine, a component of Alanycarb, has been conducted to facilitate drug delivery to the brain by targeting cerebral endothelial cells using polypeptide nanocarriers (Mészáros et al., 2023).

  • Agricultural Pest Control : Alanycarb is also an efficient insecticide used for controlling pests like the tomato leafminer, thereby increasing agricultural productivity (Silva et al., 2007).

  • Analytical Chemistry : It's used in methods for determining alanycarb content in agricultural products, which is crucial for ensuring safety and compliance with regulatory standards (Ito et al., 1998).

Safety And Hazards

Alanycarb is harmful if swallowed and fatal if inhaled . It is very toxic to aquatic life . Precautions should be taken to avoid exposure, including not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAUQNJOSOMMHI-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(/C)\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058195
Record name Alanycarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alanycarb

CAS RN

83130-01-2
Record name Alanycarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83130-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanycarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083130012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanycarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-5,11-dithia-4,6,9-triazadodec-9-enoic acid, 6,10-dimethyl-7-oxo-4-(phenylmethyl)-, ethyl ester, (9Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALANYCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767O73WB8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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